![molecular formula C23H18Cl2N2S B2793247 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1207042-77-0](/img/structure/B2793247.png)
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole
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Overview
Description
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole is a chemical compound with potential applications in scientific research. It is a member of the imidazole family of compounds, which have been extensively studied for their biological activity.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA, which are essential for the growth and replication of cells.
Biochemical and Physiological Effects:
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole has been shown to have a variety of biochemical and physiological effects. It has been found to have antibacterial, antifungal, and anticancer activity. Additionally, it has been shown to inhibit the growth of certain types of cells, including human breast cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole in lab experiments is its broad spectrum of activity against a variety of organisms. Additionally, it has potential anticancer activity, which could be useful in the development of new cancer treatments. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole. One area of interest is its potential use in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, studies on its potential anticancer activity could lead to the development of new cancer treatments.
Synthesis Methods
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole can be synthesized using a variety of methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with p-toluidine to form 2-(4-methylphenyl)imidazole. This intermediate can then be reacted with benzyl chloride and sodium sulfide to form the desired product.
Scientific Research Applications
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole has potential applications in scientific research, particularly in the study of biological systems. It has been shown to have activity against a variety of organisms, including bacteria and fungi. Additionally, it has been found to have potential anticancer activity.
properties
IUPAC Name |
2-benzylsulfanyl-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2S/c1-16-7-10-19(11-8-16)27-22(18-9-12-20(24)21(25)13-18)14-26-23(27)28-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCBVOUXKPVTGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole |
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